molecular formula C14H11BrINO B11179663 2-bromo-N-(4-iodo-2-methylphenyl)benzamide

2-bromo-N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B11179663
M. Wt: 416.05 g/mol
InChI Key: DCSMCMGLUDJREJ-UHFFFAOYSA-N
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Description

2-bromo-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO and a molecular weight of 416.058 g/mol . This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-iodo-2-methylphenyl)benzamide typically involves the following steps:

    Iodination: The addition of an iodine atom to the benzamide ring.

    Methylation: The incorporation of a methyl group into the benzamide structure.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-iodo-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms .

Scientific Research Applications

2-bromo-N-(4-iodo-2-methylphenyl)benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The methyl group can also affect the compound’s hydrophobicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of bromine, iodine, and methyl groups on the benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C14H11BrINO

Molecular Weight

416.05 g/mol

IUPAC Name

2-bromo-N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C14H11BrINO/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)

InChI Key

DCSMCMGLUDJREJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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